Product packaging for Tribromoethylene(Cat. No.:CAS No. 598-16-3)

Tribromoethylene

Cat. No.: B1212961
CAS No.: 598-16-3
M. Wt: 264.74 g/mol
InChI Key: OZVJKTHTULCNHB-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Ethene Research

The study of halogenated organic compounds (HOCs) dates back to the 19th century, with the first synthesis of chlorinated HOCs occurring as early as 1830. nih.gov A pivotal moment in the history of halogenated ethenes was the first synthesis of trichloroethylene (B50587) (TCE) in 1864 by E. Fischer, achieved through the reductive dehalogenation of hexachloroethane. rsc.org This discovery paved the way for the investigation and industrial production of a wide array of halogenated compounds.

These substances, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon framework, have become crucial in numerous industrial and consumer applications. pressbooks.pubnoaa.gov The widespread synthesis and use of compounds like polychlorinated biphenyls (PCBs), which began commercially in 1929, marked a significant expansion in the application of HOCs. nih.gov The development of halogenated ethenes, including tribromoethylene, is part of this broader historical trend, driven by the need for versatile chemical intermediates and materials with specific properties. noaa.gov

Significance of this compound as a Model Halogenated Organic Compound

This compound is a valuable model compound for studying the fundamental properties and reactivity of halogenated organic molecules. Its significance stems from its role as a versatile building block in organic synthesis. rsc.org Like its chlorinated counterpart, trichloroethylene, this compound serves as a C2-building block, providing a reactive scaffold for constructing more complex molecules. rsc.org

Its utility is demonstrated in various chemical transformations. For instance, this compound undergoes dehydrobromination when treated with potassium hydroxide (B78521) to produce dibromoacetylene (B14170809), a reaction analogous to the synthesis of dichloroacetylene (B1204652) from trichloroethylene. wikipedia.org It also serves as a solvent for various organic materials, facilitating chemical reactions due to its ability to dissolve a range of substances. lookchem.com The presence of both a double bond and multiple bromine atoms allows researchers to investigate the interplay of electrophilic addition, nucleophilic substitution, and elimination reactions, providing insights into the behavior of polyhalogenated systems.

Overview of Advanced Research Domains in this compound Chemistry

Contemporary research continues to explore the utility of this compound in specialized and advanced domains, primarily in organic synthesis and materials science.

Organic Synthesis: this compound is recognized as a versatile precursor for creating complex organic structures. rsc.org It is employed as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. lookchem.com The reactivity of its carbon-carbon double bond and carbon-bromine bonds allows for its incorporation into a variety of molecular frameworks, making it a key component in multi-step synthetic pathways. rsc.org

Materials Science: In the field of materials science, halogenated compounds often serve as molecular precursors for the synthesis of advanced materials. uni-koeln.de Precursors are chemical compounds that are transformed into a target material through a chemical reaction. arxiv.org The properties of the final material can be controlled by modifying the molecular precursor. uni-koeln.de While specific research on this compound as a direct precursor is an emerging area, related halogenated compounds are used in chemical vapor deposition (CVD) processes to create thin films and coatings with specific properties. illinois.edu The study of this compound could lead to new methods for fabricating novel brominated polymers or carbon-based materials.

Photodissociation Dynamics: The study of how molecules break apart when exposed to light, known as photodissociation dynamics, is a fundamental area of physical chemistry. nih.gov Halogenated ethenes are excellent models for such studies. For example, research on tetrachloroethylene (B127269) has investigated the energy distributions and branching ratios of chlorine atom products following UV photodissociation. nih.gov Similarly, the dynamics of H₂ elimination from ethylene (B1197577) have been studied in detail. uottawa.ca Although specific photodissociation studies on this compound are not widely published, its structure makes it an ideal candidate for investigating the dynamics of C-Br bond cleavage and subsequent rearrangement pathways, contributing to a deeper understanding of photochemical reactions in halogenated systems. nsf.govauburn.edu

Compound Names Mentioned

Compound NameChemical Formula
This compoundC₂HBr₃
TrichloroethyleneC₂HCl₃
HexachloroethaneC₂Cl₆
DibromoacetyleneC₂Br₂
DichloroacetyleneC₂Cl₂
Potassium HydroxideKOH
TetrachloroethyleneC₂Cl₄
EthyleneC₂H₄
Table 2: List of Chemical Compounds Mentioned in the Article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HBr3 B1212961 Tribromoethylene CAS No. 598-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-tribromoethene
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InChI

InChI=1S/C2HBr3/c3-1-2(4)5/h1H
Source PubChem
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InChI Key

OZVJKTHTULCNHB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2HBr3
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DSSTOX Substance ID

DTXSID5044150
Record name Tribromoethene
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Molecular Weight

264.74 g/mol
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CAS No.

598-16-3
Record name 1,1,2-Tribromoethene
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Record name Ethylene tribromide
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Synthetic Methodologies for Tribromoethylene

Established Synthesis Routes for Tribromoethylene

The primary established methods for synthesizing this compound rely on the elimination of hydrogen bromide (HBr) from saturated polybrominated precursors.

Dehydrohalogenation Reactions in this compound Synthesis

The most prominent established route to this compound involves the dehydrohalogenation of 1,1,2,2-tetrabromoethane (B165195) (TBA) wikipedia.orgnih.gov. This process effectively removes a molecule of HBr to generate the characteristic carbon-carbon double bond of this compound.

One specific method employs the reaction of 1,1,2,2-tetrabromoethane with triethyl orthoformate in a 1:2 molar ratio. This reaction, conducted under solvent-free conditions at 180 °C for 10 hours, yields this compound as a principal product, accompanied by ethyl formate (B1220265), ethyl bromide, and ethanol. Minor quantities of ethyl acetate (B1210297) and dibromoethylene are also observed as byproducts researchgate.net. Furthermore, observations from environmental degradation studies indicate that 1,1,2,2-tetrabromoethane rapidly transforms into this compound in near stoichiometric amounts in aqueous environments, highlighting the facile nature of this dehydrobromination nih.gov.

Halogenation of Alkenes as Precursors to this compound

Direct synthesis of this compound through the halogenation of simple alkenes is not the predominant method described in the literature. While the halogenation of alkenes, such as ethene with bromine or chlorine, is a fundamental organic reaction that leads to vicinal dihalides chadsprep.commasterorganicchemistry.comchemguide.co.ukpressbooks.pub, these reactions typically produce saturated compounds. The synthesis of this compound generally requires a more saturated, polybrominated precursor like 1,1,2,2-tetrabromoethane. The preparation of such precursors often involves multi-step processes that may include the extensive halogenation of less halogenated hydrocarbons. For instance, ethene can be brominated to form 1,2-dibromoethane, which can then undergo further bromination to yield precursors such as tetrabromoethane, serving as the direct starting material for this compound synthesis via dehydrobromination.

Emerging Synthetic Approaches to this compound and its Derivatives

While the core synthesis of this compound is well-established, research into more advanced or specialized synthetic methodologies, including catalytic and stereoselective approaches, is less detailed for the parent compound itself.

Catalytic Pathways in this compound Synthesis

Specific catalytic pathways dedicated to the direct synthesis of this compound are not extensively documented in the provided research. Although catalytic processes are integral to various organic transformations, including the dehalogenation of this compound science.gov and the synthesis of other halogenated alkenes rsc.org, dedicated catalytic methodologies for producing this compound are not a primary focus in the reviewed literature.

Stereoselective and Regioselective Synthesis Strategies

This compound, typically existing as 1,1,2-tribromoethylene with the structure CHBr=CBr₂, does not exhibit stereoisomerism (E/Z isomers) due to the presence of two identical bromine substituents on one of the vinylic carbon atoms. Consequently, stereoselective synthesis strategies, which aim to control the spatial arrangement of atoms around a double bond, are not directly applicable to the synthesis of the parent this compound molecule. While regioselectivity can be a consideration in the synthesis of more complex halogenated alkenes or derivatives, it is not a primary focus for the synthesis of this compound itself based on the available information.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from precursors like 1,1,2,2-tetrabromoethane is primarily understood through dehydrobromination reactions, typically proceeding via an E2 elimination mechanism when base-catalyzed. In this mechanism, a base abstracts a proton from a carbon atom adjacent to a carbon bearing a leaving group (bromine), facilitating the formation of a new pi bond and the expulsion of the halide ion.

For the synthesis from 1,1,2,2-tetrabromoethane, a base (such as potassium hydroxide (B78521) or reactive species derived from triethyl orthoformate) abstracts a proton from one carbon while a bromide ion is eliminated from the adjacent carbon, leading to the formation of the C=C double bond in this compound nih.govresearchgate.net. The preceding steps that generate precursors like 1,1,2,2-tetrabromoethane often involve the electrophilic addition of halogens to alkenes. This addition typically proceeds via a cyclic halonium ion intermediate, which then undergoes nucleophilic attack, resulting in anti-addition of the halogen atoms across the double bond chadsprep.commasterorganicchemistry.com.

Table 1: Established Synthesis Route for this compound

PrecursorReagent/ConditionsMain ProductsNotesReference
1,1,2,2-TetrabromoethaneTriethyl orthoformate (1:2 molar ratio)180 °C, solvent-free, 10 hoursThis compound, ethyl formate, ethyl bromide, ethanolMinor products include ethyl acetate and dibromoethylene. This method involves dehydrobromination. researchgate.net
1,1,2,2-Tetrabromoethane(Observed in environmental degradation)This compoundDegradation of 1,1,2,2-tetrabromoethane in aqueous environments leads to this compound in near stoichiometric amounts, suggesting facile dehydrobromination. No specific reagents or conditions provided. nih.gov

Compound List:

Anisole (B1667542)

Benzene

1,2-Dibromoethane (C₂H₄Br₂)

Dibromoacetylene (B14170809) (C₂Br₂)

Dibromoethylene (C₂H₂Br₂)

cis-1,2-Dibromoethene (c-DBE)

trans-1,2-Dibromoethene (t-DBE)

Ethene (C₂H₄)

Ethanol (C₂H₅OH)

Ethyl acetate (C₄H₈O₂)

Ethyl formate (C₃H₆O₂)

Ethyl bromide (C₂H₅Br)

1,1,2-Trifluoroethene (TrFE)

4-chlorobenzenesulfonamide (B1664158)

4-chloro-N-(1-phenyl-2,2,2-tribromoethyl)-benzenesulfonamide

4-chloro-N-[1-(4-methoxyphenyl)-2,2,2-tribromoethyl]-benzenesulfonamide

4-chloro-N-[1-(4-methylphenyl)-2,2,2-tribromoethyl]-benzenesulfonamide

N-(2,2,2-tribromoethylidene)-4-chlorobenzenesulfonamide

Toluene

Trichloroethylene (B50587) (TCE, C₂HCl₃)

this compound (C₂HBr₃)

1,1,2,2-Tetrabromoethane (C₂H₂Br₄)

Triethyl orthoformate (C₇H₁₆O₃)

Vinyl bromide (VB)

2-chlorothiophene (B1346680)

Chemical Reactivity and Transformation Mechanisms of Tribromoethylene

Halogenation Reactions of Tribromoethylene

Halogenation reactions involving this compound typically proceed via addition across the carbon-carbon double bond, leading to saturated polyhalogenated ethanes.

Chlorination of this compound: Product Distribution and Mechanism

The reaction of this compound with chlorine results in the addition of chlorine atoms across the double bond. Specifically, the reaction of this compound (1) with chlorine yields 1,1,2,2-tetrabromo-1-chloroethane (B14324142) (4) as the predominant product researchgate.netresearchgate.net. This process is an electrophilic addition reaction where chlorine molecules add to the unsaturated system. While detailed mechanistic steps are not extensively elaborated in the reviewed literature, it follows the general pattern of halogen addition to alkenes, forming a vicinal dihalide derivative.

Interhalogenation Reactions with this compound

Specific studies detailing the interhalogenation reactions of this compound, such as reactions with bromine chloride (BrCl) or iodine chloride (ICl), were not prominently found in the reviewed literature. The focus of available research has primarily been on chlorination and oxidation reactions.

Dehydrohalogenation Pathways of this compound Derivatives

Dehydrohalogenation, an elimination reaction involving the removal of a hydrogen halide (HX), is a significant transformation pathway for this compound and its derivatives, typically leading to the formation of more unsaturated species.

Base-Mediated Dehydrohalogenation Mechanisms

This compound and its halogenated derivatives can undergo dehydrohalogenation in the presence of bases. For instance, the dehydrohalogenation of 1,1,2,2-tetrabromo-1-chloroethane using methanolic potassium hydroxide (B78521) (KOH) yields tribromochloroethylene researchgate.netresearchgate.net. Similarly, this compound itself, when reacted with alcoholic potash, has been reported to yield dibromoacetylidene (CBr₂:CHBr) through the elimination of HBr rsc.org.

These reactions generally follow established elimination mechanisms, such as the E2 (bimolecular elimination) pathway, which is concerted and favored by strong bases. Common strong bases employed for such transformations include alkali metal hydroxides (e.g., KOH, NaOH) and alkoxides (e.g., sodium methoxide, potassium ethoxide) google.comwikipedia.org. The reaction can also be influenced by solvent choice and the nature of the base, with bulky bases potentially favoring Hofmann elimination products, though Zaitsev's rule typically predicts the more substituted alkene as the major product in E2 reactions with unhindered bases ksu.edu.saiitk.ac.in.

Beyond chemical dehydrohalogenation, microbial reductive dehalogenation is also a recognized pathway. Certain anaerobic bacteria, such as Sulfurospirillum multivorans and Desulfitobacterium hafniense, can catalyze the reductive dehalogenation of this compound (TBE) to form vinyl bromide (VB) or ethene science.govresearchgate.net.

Thermal Dehydrohalogenation Studies

While thermal dehydrohalogenation is a known method for synthesizing olefins from haloalkanes, such as the production of vinyl chloride from 1,2-dichloroethane (B1671644) by heating wikipedia.org, specific studies detailing the thermal dehydrohalogenation of this compound were not extensively found in the reviewed literature. The available research tends to focus on base-mediated or oxidative transformations.

Epoxidation and Subsequent Transformations of this compound Oxide

This compound can be oxidized to form This compound oxide (also known as tribromoepoxyethane), typically using peroxy acids like m-chloroperbenzoic acid (m-CPBA) acs.orgacs.org. This epoxide then undergoes various transformations, primarily hydrolysis and reactions with nucleophiles.

Hydrolysis of this compound Oxide: this compound oxide is reactive towards water, undergoing hydrolysis. Studies comparing it with trichloroethylene (B50587) oxide (TCE oxide) indicate that TBE oxide reacts with water approximately three times faster than TCE oxide acs.orgacs.orgnih.gov. The hydrolysis of TBE oxide yields several products, including glyoxylic acid , carbon monoxide (CO) , and formic acid (HCO₂H) , which are also observed from TCE oxide hydrolysis. However, TBE oxide hydrolysis also produces dibromoacetic acid (Br₂CHCO₂H) in a higher yield compared to dichloroacetic acid (Cl₂CHCO₂H) from TCE oxide. Tribromoacetaldehyde (B85889) is formed in very low yields (<0.4% in aqueous buffer at pH 7.4) acs.orgacs.orgnih.gov. These observations suggest that bromine migration is more favorable than chlorine migration in the epoxide intermediates acs.org.

Reactions with Nucleophiles: this compound oxide also reacts with nucleophiles, such as amino acids. When reacted with lysine (B10760008), TBE oxide yields a mixture of acylated lysine derivatives. Notably, it leads to a relatively higher proportion of N-dihaloacetyllysine and a lower proportion of N-formyllysine compared to the reactions of TCE oxide with lysine acs.orgnih.gov. This pattern indicates differences in the reactivity and rearrangement pathways of the epoxides, influenced by the nature of the halogen atom.

Compound List

this compound (TBE)

1,1,2,2-tetrabromo-1-chloroethane

Tribromochloroethylene

Dibromoacetylidene

Vinyl bromide (VB)

Ethene

Vinyl chloride

Trichloroethylene (TCE)

Tetrachloroethylene (B127269) (PCE)

Vinylidene chloride (VDC)

Trifluoroethylene

Chlorotrifluoroethylene

1,2-dichloroethane

Glyoxylic acid

Carbon monoxide (CO)

Formic acid (HCO₂H)

Dibromoacetic acid (Br₂CHCO₂H)

Dichloroacetic acid (Cl₂CHCO₂H)

Tribromoacetaldehyde

N-dihaloacetyllysine

N-formyllysine

m-chloroperbenzoic acid (m-CPBA)

Formation Mechanisms of this compound Oxide

This compound oxide can be synthesized through the direct oxidation of this compound. A common method involves reacting this compound with m-chloroperbenzoic acid (m-CPBA), a procedure analogous to the synthesis of trichloroethylene oxide acs.orgnih.govacs.orgacs.org. This epoxidation reaction typically proceeds under controlled conditions to yield the corresponding oxirane. The process has been optimized, with analysis indicating that TBE oxide formation peaks after approximately 100 minutes of reaction time acs.org. The product is subsequently purified, often by vacuum distillation acs.org.

Hydrolysis Pathways of this compound Oxide: Comparison with Chlorinated Analogues

This compound oxide undergoes hydrolysis, a process that is significantly influenced by the halogen substituents. Studies comparing this compound oxide with trichloroethylene oxide (TCE oxide) reveal that TBE oxide reacts with water approximately three times faster than TCE oxide acs.orgnih.govacs.orgresearchgate.netscience.gov. This accelerated hydrolysis is attributed to the electronic effects of the bromine atoms. The hydrolysis rate of TBE oxide has been quantified as 0.0114 s⁻¹ at 0 °C and pH 7.4 acs.org.

The hydrolysis pathways of TBE oxide share similarities with those of chlorinated analogues, yielding common products such as glyoxylic acid, carbon monoxide (CO), and formic acid (HCO₂H) acs.orgnih.govacs.orgscience.gov. However, quantitative differences are observed. Specifically, dibromoacetic acid (Br₂CHCO₂H) is formed in higher yields from the hydrolysis of TBE oxide compared to dichloroacetic acid (Cl₂CHCO₂H) derived from TCE oxide acs.orgnih.govlookchem.com. This suggests that the migration of bromine atoms during the reaction mechanism is more favorable than that of chlorine atoms acs.orgnih.gov.

Product Characterization from Epoxide Ring Opening

The ring-opening reactions of this compound oxide, particularly through hydrolysis, result in a variety of products. Beyond the aforementioned glyoxylic acid, CO, and formic acid, tribromoacetaldehyde (Br₃CCHO) has also been identified as a hydrolysis product, albeit in low yields (less than 0.4% in aqueous buffer at pH 7.4) acs.orgnih.govlookchem.com.

When TBE oxide reacts with nucleophiles like the amino acid lysine, characteristic acylated products are formed. Compared to reactions with TCE oxide, the reaction of TBE oxide with lysine yields a relatively higher proportion of N-dihaloacetyllysine and a lower proportion of N-formyllysine acs.orgnih.govacs.orgresearchgate.netscience.gov. This pattern is consistent across both free lysine and lysine residues within proteins like bovine serum albumin, reinforcing the influence of the halogen type on the reaction outcome acs.orgnih.govacs.orgresearchgate.netscience.gov.

Table 1: Hydrolysis Kinetics and Products of this compound Oxide vs. Trichloroethylene Oxide

ParameterThis compound Oxide (TBE Oxide)Trichloroethylene Oxide (TCE Oxide)Comparison/Notes
Relative Hydrolysis Rate (vs. TCE Oxide)~3 times faster1TBE oxide hydrolyzes more rapidly acs.orgnih.govacs.orgresearchgate.netscience.gov.
Hydrolysis Rate (0°C, pH 7.4)0.0114 s⁻¹Not specifiedMeasured pseudo-first-order rate acs.org.
Major Hydrolysis ProductsGlyoxylic acid, CO, HCO₂H, Br₂CHCO₂HGlyoxylic acid, CO, HCO₂H, Cl₂CHCO₂HBr₂CHCO₂H yield is higher than Cl₂CHCO₂H acs.orgnih.govacs.orgscience.gov.
Tribromoacetaldehyde Yield (aq. buffer, pH 7.4)< 0.4%Not specifiedMinor product of hydrolysis acs.orgnih.govlookchem.com.
Reaction with Lysine (relative yields)More N-dihaloacetyllysineLess N-dihaloacetyllysineAlso forms N-formyllysine, with less of it compared to TBE oxide acs.orgnih.govacs.orgresearchgate.netscience.gov.

Nucleophilic and Electrophilic Reactions of this compound

This compound's olefinic bond and halogen substituents render it susceptible to various nucleophilic and electrophilic transformations.

Addition Reactions to the Olefinic Bond

The electron-deficient double bond of this compound can participate in addition reactions. It can react with halogens, such as chlorine, to form tetrahalogenated ethanes; for instance, reaction with chlorine yields 1,1,2,2-tetrabromo-1-chloroethane as the major product researchgate.net. Subsequent dehydrohalogenation of this adduct can lead to other halogenated ethylenes researchgate.net. Furthermore, this compound can undergo radical addition reactions, where radicals add across the double bond rsc.org. These reactions can be influenced by catalysts, with both radical initiators (like benzoyl peroxide) and ionic catalysts (like SnCl₄) potentially accelerating such additions researchgate.net. Coordination complexes with transition metals, such as platinum, have also been formed, indicating interaction at the olefinic site acs.org.

Substitution Reactions on this compound

This compound can undergo substitution reactions, where its halogen atoms or other groups are replaced. Nucleophilic substitution is possible, although the efficiency can depend on the specific conditions and the nature of the nucleophile stanford.edu. For instance, reaction with mercury(II) cyanide in the presence of base leads to elimination and subsequent mercuration, forming bis(tribromovinyl)mercury(II) thieme-connect.de.

More complex substitution-like reactions occur when this compound is derivatized. For example, its reaction with N,N-dichlorobenzenesulfonamide yields N-(2,2,2-tribromoethylidene)-4-chlorobenzenesulfonamide. This derivative exhibits amidoalkylating properties and can undergo regioselective substitution reactions with aromatic compounds in the presence of an acid catalyst, forming substituted aromatic derivatives google.comresearcher.life. Reductive dehalogenases have also been shown to catalyze halogen substitution on this compound, albeit at low rates rsc.orgnih.gov.

Radical Reactions and Polymerization Pathways Involving this compound

This compound can participate in radical-mediated processes, including polymerization. The presence of bromine atoms suggests potential involvement in reactions characteristic of tribromomethyl radicals, which are known for their high reactivity in addition, substitution, and abstraction reactions ontosight.ai.

This compound has been identified as a preferred monomer for atom (or group) transfer radical polymerization (ATRP) google.comgoogle.comgoogleapis.com. ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. In this context, this compound can act as a building block for creating polymers through radical chain growth mechanisms, which typically involve initiation, propagation, and termination steps youtube.com. The participation of this compound in ATRP highlights its utility in the synthesis of specialized polymeric materials.

Metal-Catalyzed Coupling Reactions Involving this compound (e.g., Kumada Coupling)

This compound can participate in metal-catalyzed cross-coupling reactions, such as the Kumada coupling, which are fundamental for carbon-carbon bond formation. The Kumada coupling, first reported in 1972, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes wikidoc.orgorganic-chemistry.orgwikipedia.org. While research has extensively explored the Kumada coupling with various organic halides, specific detailed studies directly involving this compound as a substrate in Kumada coupling reactions are less prevalent in readily accessible literature. However, the general principles of the reaction suggest its potential applicability.

The proposed mechanism for palladium-catalyzed Kumada coupling typically involves oxidative addition of the Pd(0) catalyst to the organic halide, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the coupled product wikipedia.org. Nickel catalysts operate through similar cycles, often involving Ni(I)/Ni(III) or Ni(0)/Ni(II) oxidation states wikipedia.orgrsc.org. The reactivity of this compound in such reactions would depend on the specific catalyst system, the nature of the Grignard reagent, and reaction conditions. For instance, research has shown that nickel catalysts with specific halogenido ligands, such as chloride, can exhibit higher activity in Kumada couplings, especially with sterically hindered substrates rsc.org. While direct examples of this compound coupling are scarce, analogous reactions with other polyhalogenated alkenes suggest that selective coupling at one or more bromine atoms might be achievable under controlled conditions rsc.org.

Reductive Debromination Mechanisms of this compound

Reductive debromination is a critical process for the transformation of this compound, particularly in environmental contexts where its degradation is desired. This process involves the removal of bromine atoms through reduction, often facilitated by chemical or biological agents.

Electrochemical Reductive Debromination

Electrochemical reductive debromination offers a controlled method for removing halogen atoms from organic compounds. Studies on the electrochemical reduction of halogenated organic compounds, including brominated species, have demonstrated the feasibility of this approach tsijournals.com. While specific studies detailing the electrochemical debromination of this compound are not extensively detailed in the provided search results, general principles apply.

Electrochemical reduction typically occurs at an electrode surface, where electrons are transferred to the substrate. For brominated compounds, this process can lead to the cleavage of carbon-bromine bonds, releasing bromide ions and forming less halogenated or dehalogenated products tsijournals.com. The efficiency and selectivity of electrochemical debromination depend on factors such as electrode material, applied potential, solvent system, and electrolyte composition. For example, boron-doped diamond electrodes (BDDE) have been investigated for the electrochemical reduction of brominated organic compounds, showing that potentials between -1.8 V and -2.1 V can be effective for removing bromine from bromobenzene (B47551) tsijournals.com. The process often involves stepwise removal of halogens, with the rate of removal influenced by the strength of the carbon-halogen bond and the electron transfer kinetics.

Catalytic Hydrogenation and Debromination

Catalytic hydrogenation is a well-established method for the reduction of organic molecules, including the dehalogenation of halogenated compounds. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel iitm.ac.inorganic-chemistry.org.

Research indicates that catalytic hydrogenation can effectively remove bromine atoms from halogenated hydrocarbons iitm.ac.inorganic-chemistry.org. For instance, nanopalladium particles supported on an amphiphilic polymer resin have been shown to catalyze the hydrodechlorination of chloroarenes under aqueous conditions organic-chemistry.org. Similarly, platinum metal catalysts are widely used for hydrogenation and can also facilitate dehalogenation reactions iitm.ac.in. In the context of this compound, catalytic hydrogenation would likely involve the stepwise replacement of bromine atoms with hydrogen atoms, potentially leading to dibromoethylenes, monobromoethylenes, and ultimately ethene.

Studies on the reductive debromination of bromo-substituted C2 aliphatics, including this compound, have also explored the use of biochar-iron(II) composites as mediators for reductive debromination researchgate.netresearchgate.net. These systems utilize green rust (GR) as a reductant, with biochar acting as an electron transfer mediator. For this compound, this approach has shown that biochar substrates can catalyze debromination, leading to the production of acetylene (B1199291) or ethene, depending on the specific conditions and biochar properties researchgate.netresearchgate.net. The debromination rate is influenced by the biochar's surface properties and composition researchgate.netresearchgate.net.

Data Table: Reductive Debromination Pathways of this compound

Process TypeCatalyst/Mediator SystemKey Observations / ProductsReference
Electrochemical Reduction Boron-doped diamond electrode (BDDE)Potential for stepwise bromine removal; efficiency depends on electrode material and applied potential. tsijournals.com
Catalytic Hydrogenation Nanopalladium on amphiphilic polymer resin (ARP-Pd)Catalyzes hydrodechlorination of chloroarenes; analogous mechanisms suggest potential for hydrodebromination of this compound to less brominated species. organic-chemistry.org
Platinum metal catalystsWidely used for hydrogenation and dehalogenation; can facilitate removal of bromine atoms. iitm.ac.in
Biochar-Mediated Reduction Biochar-Iron(II) composite (e.g., with Green Rust)Mediates reductive debromination of this compound; products can include acetylene or ethene; rate influenced by biochar properties. researchgate.netresearchgate.net

Compound List:

this compound (TBE)

Vinyl bromide (VB)

cis-1,2-dibromoethene (c-DBE)

trans-1,2-dibromoethene (t-DBE)

Ethene

Acetylene

1,1,2,2-tetrabromoethane (B165195) (TBA)

Bromoethane (BA)

Advanced Spectroscopic and Structural Elucidation Techniques for Tribromoethylene and Its Derivatives

Electron Diffraction Spectroscopy for Molecular Conformation and Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining accurate molecular geometries, providing direct insights into bond lengths, bond angles, and torsional angles osti.goviupac.org. This method is particularly valuable for probing the nuclear geometry evolution of molecules, complementing spectroscopic methods that are often more sensitive to electronic states osti.gov. Studies on similar halogenated ethylenes, including tribromoethylene, have utilized electron diffraction to establish their molecular structures aip.org. These investigations have typically employed plane structures to represent the molecules, yielding characteristic interatomic distances. For instance, in studies of related compounds, typical bond lengths determined by electron diffraction include approximately 1.3 Å for the C=C double bond and around 2.0 Å for the C-Br single bond aip.org. Electron diffraction is sensitive to the spatial distribution of charge within a molecule and can provide structural information beyond one-dimensional atomic pair distribution functions, aiding in the retrieval of three-dimensional molecular structures osti.gov.

Table 4.1.1: Representative Interatomic Distances from Electron Diffraction Studies of Halogenated Ethylenes

Bond TypeTypical Distance (Å)Source Reference
C=C1.3 aip.org
C-Br2.0 aip.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the elucidation of molecular structures and reaction dynamics due to its non-destructive nature and the wealth of information it provides about atomic connectivity and environment magritek.comnumberanalytics.comutdallas.edu.

Elucidation of Reaction Intermediates and Products

NMR spectroscopy is indispensable for monitoring chemical reactions in real-time, offering quantitative insights into reaction kinetics, the formation of intermediates, and the identification of final products magritek.com. By observing changes in chemical shifts and coupling patterns over time, researchers can track the progress of a reaction and identify transient species that might otherwise be missed magritek.com. Techniques such as ¹H NMR and ¹³C NMR are routinely employed. Furthermore, advanced two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial information about through-bond and through-space connectivities, enabling the definitive assignment of structures for complex reaction intermediates and products numberanalytics.com. Studies have utilized ¹H NMR to monitor reactions involving halogenated alkenes, such as the chlorotriflamidation of double bonds, to characterize the resulting products researchgate.net.

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (dNMR) is a specialized application of NMR spectroscopy used to study molecules undergoing conformational interconversions or other dynamic processes that lead to changes in NMR parameters, such as chemical shifts and coupling constants libretexts.org. These techniques are particularly useful for molecules that exhibit restricted rotation or undergo rapid structural rearrangements at ambient temperatures. By varying the temperature, the rate of these processes can be altered, allowing for the observation of distinct spectral signals at low temperatures or averaged signals at higher temperatures libretexts.org. This temperature-dependent behavior provides quantitative data on the activation energies and timescales of conformational changes. While specific dNMR studies on this compound are not detailed in the provided search results, the principles of dNMR are applicable to any molecule exhibiting such dynamic behavior, allowing for the characterization of rotational barriers or other intramolecular rearrangements.

Mass Spectrometric Approaches for Reaction Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a fundamental technique for determining the mass-to-charge ratio of ions, providing critical information about molecular weight, fragmentation patterns, and elemental composition utdallas.edu. Coupled with chromatographic separation techniques, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and elucidating reaction pathways filab.frijprajournal.com.

Stable isotope labeling (SIL) is a widely adopted strategy in conjunction with mass spectrometry for probing metabolic pathways and elucidating reaction mechanisms mpg.dedoi.orgresearchgate.net. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a molecule, researchers can track its fate through a reaction or metabolic process. The mass shifts observed in the mass spectrometer allow for the identification and quantification of labeled species. Furthermore, SIL can aid in the interpretation of MS fragmentation spectra by revealing the number of labeled atoms within fragments, thereby facilitating the determination of molecular formulas and the elucidation of structural details doi.org. NIST provides mass spectral data for this compound, which can serve as a reference for its fragmentation patterns nist.govnist.gov.

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Analysis

Infrared (IR) Spectroscopy: IR spectroscopy involves passing infrared radiation through a sample and measuring the frequencies that are absorbed. These absorption frequencies correspond to the specific vibrational modes of molecular bonds, such as stretching and bending utdallas.edumasterorganicchemistry.com. Each functional group exhibits characteristic absorption bands, allowing IR spectroscopy to serve as a molecular "fingerprint" for identification and structural analysis specac.commasterorganicchemistry.com. For this compound, IR spectroscopy can provide insights into the vibrations associated with its C=C double bond and C-Br bonds, contributing to its structural characterization cdnsciencepub.comnist.gov.

Raman Spectroscopy: Raman spectroscopy is a non-destructive technique based on the inelastic scattering of light. When monochromatic light (typically from a laser) interacts with a molecule, most of the scattered light has the same energy (Rayleigh scattering). However, a small fraction of the scattered light undergoes an energy shift (Raman scattering) corresponding to the vibrational energy levels of the molecule horiba.com. The Raman spectrum, displaying intensity as a function of these energy shifts, provides a unique fingerprint of the molecule's chemical bonds and structure horiba.comwikipedia.org. Studies have reported Raman spectra for this compound, contributing to its vibrational analysis cdnsciencepub.com. Polarized Raman spectroscopy can further enhance structural insights by providing information about the orientation of molecular bonds wikipedia.org.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques represent the coupling of a separation method with an on-line spectroscopic detection technology, thereby combining the separation power of chromatography with the identification capabilities of spectroscopy nih.gov. These integrated approaches are essential for analyzing complex mixtures where individual components are difficult to isolate and identify.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that separates volatile and semi-volatile compounds based on their boiling points and affinities for the stationary phase, followed by their identification and quantification by mass spectrometry filab.frijprajournal.com. This combination allows for the detailed analysis of complex organic samples. Other significant hyphenated techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Infrared Spectroscopy (LC-FTIR), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) nih.gov. These methods are critical for applications ranging from natural product analysis and quality control to environmental monitoring, enabling the precise identification of components within intricate mixtures.

Compound List

this compound

1,1,2-tribromoethene

Ethylene (B1197577) tribromide

Tribromoethene

Data Tables

Table 4.1.2: General Properties of this compound

PropertyValueSource Reference
Chemical FormulaC₂HBr₃ nist.govnih.govlookchem.comfishersci.cabiosynth.com
Molecular Weight264.74 g/mol nist.govnih.govlookchem.comfishersci.cabiosynth.com
CAS Registry Number598-16-3 nist.govnih.govlookchem.comfishersci.cabiosynth.com
IUPAC Name1,1,2-tribromoethene nist.govnist.govfishersci.ca
SynonymsThis compound, Ethylene tribromide, 1,1,2-Tribromoethylene, Tribromoethene nist.govnist.govnih.govlookchem.comfishersci.ca
Density2.71 g/cm³ lookchem.com
Boiling Point163 °C lookchem.combiosynth.com
Refractive Index1.6000 - 1.6040 lookchem.com

Table 4.3.1: GC-MS Data for this compound

ParameterValue(s)Type of DataSource Reference
Kovats Retention Index978, 978, 961Standard non-polar nih.gov

Theoretical and Computational Chemistry of Tribromoethylene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of how electrons are distributed within tribromoethylene and how this distribution influences its reactivity. These methods allow for the prediction of molecular properties and reaction pathways without direct experimental synthesis or measurement.

Density Functional Theory (DFT) is a widely used computational method for investigating chemical reactions, predicting reaction pathways, and determining their associated energetics. DFT calculations allow researchers to model the electronic structure of molecules and transition states, providing insights into activation energies and reaction feasibility mdpi.comnumberanalytics.comresearchgate.netresearchgate.netdiva-portal.orgscifiniti.comnih.gov. For this compound, DFT could be employed to study potential decomposition pathways, reaction mechanisms with other molecules, or the energetics of its formation. Studies on similar halogenated hydrocarbons have utilized DFT to analyze bond dissociation energies and reaction mechanisms, highlighting the functional's utility in predicting thermochemical properties researchgate.netnih.gov. The choice of functional and basis set is critical for achieving accurate results in DFT studies researchgate.netnih.gov.

Ab initio methods, which derive their results directly from fundamental quantum mechanical principles without empirical parameters, are also vital for characterizing molecular properties and transition states. These methods, such as Hartree-Fock (HF) and coupled-cluster (CC) methods, can provide highly accurate geometries, vibrational frequencies, and energy profiles for reactions researchgate.netnih.govuzh.chwayne.eduuni-heidelberg.de. Ab initio calculations can accurately predict bond lengths, bond angles, and the structures of transition states, which are crucial for understanding reaction kinetics and mechanisms uzh.chwayne.edu. For this compound, these methods could be used to precisely determine its equilibrium geometry, vibrational modes, and the energy barriers associated with potential transformations researchgate.netuzh.chwayne.edu.

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, such as infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. By calculating molecular properties like vibrational frequencies, dipole moments, and electronic transitions, these methods can simulate the spectra that this compound would exhibit. This allows for the interpretation of experimental spectroscopic data and provides a means to verify theoretical models uzh.chsns.itnorthwestern.eduarxiv.orgutb.cz. For instance, DFT and ab initio methods have been used to predict vibrational frequencies and IR spectra for various molecules, aiding in their identification and characterization sns.it. Similarly, NMR chemical shifts can be predicted, which is valuable for structural elucidation utb.czscirp.org.

Molecular Modeling and Simulation of this compound Interactions and Transformations

Beyond quantum chemical calculations, broader molecular modeling and simulation techniques can explore the behavior of this compound in different environments or its interactions with other molecular systems. These methods, including molecular dynamics (MD) simulations, can provide insights into the temporal evolution of molecular systems, conformational changes, and intermolecular interactions scifiniti.comuzh.chvscht.czmdpi.comspringer.comrsc.org. While specific simulations for this compound are not detailed in the provided search results, these techniques are generally applied to study molecular transformations, binding affinities, and the dynamics of chemical processes scifiniti.comuzh.chvscht.czmdpi.comspringer.comrsc.org.

Theoretical Insights into Isomer Stability and Conversion Pathways

Theoretical studies can investigate the relative stability of different isomers of a molecule and the pathways through which they might interconvert. While this compound (C₂HBr₃) primarily exists as a single structural isomer (1,1,2-tribromoethylene and 1,1,1-tribromoethylene being positional isomers if considering different bromine placements on the ethylene (B1197577) backbone), theoretical calculations can confirm the most stable configuration and explore potential isomerization processes under various conditions mdpi.comresearchgate.netrsc.org. Studies on other molecules have used DFT to compare isomer stabilities and map out conversion pathways mdpi.comresearchgate.netrsc.org.

Computational Analysis of Bond Dissociation Energies and Radical Stability

The strength of chemical bonds, quantified by bond dissociation energies (BDEs), and the stability of the resulting radicals are critical parameters for understanding a molecule's reactivity, particularly in fragmentation or radical-mediated reactions. Computational methods, including DFT and ab initio approaches, are extensively used to calculate BDEs researchgate.netnih.govumw.edunrel.govsc.edu. These calculations can identify the weakest bonds in this compound, likely the C-Br bonds, and predict the stability of the tribromoethyl radical formed upon homolytic cleavage. Such data is vital for predicting thermal stability and reaction pathways involving radical intermediates researchgate.netnih.govumw.edusc.edu.

Compound List:

this compound

Environmental Chemistry and Transformations of Tribromoethylene

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily driven by physical and chemical reactions in the environment. For tribromoethylene, photolysis and hydrolysis are key abiotic transformation pathways.

Photolytic Degradation Mechanisms

Photolysis is a degradation process that occurs when a molecule absorbs light energy, leading to its transformation. In environmental matrices, sunlight is the primary source of light energy. Direct photolysis occurs when a compound directly absorbs photons and undergoes chemical changes, such as bond cleavage. Indirect photolysis involves the reaction of the compound with photochemically generated reactive species, like hydroxyl radicals. While specific photolytic degradation mechanisms for this compound are not detailed in the available literature, it is understood that compounds containing carbon-halogen bonds can be susceptible to photolytic cleavage under UV irradiation. The UV spectrum, particularly UV-A and UV-B, is relevant for environmental photochemistry. The efficiency of photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths and the quantum yield of the photoreaction.

Hydrolytic Stability and Transformation Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound in water, and its transformation kinetics, are influenced by factors such as pH, temperature, and the presence of catalysts. Search result cnjournals.com indicates that this compound undergoes hydrolysis, resulting in the formation of stable acidic products. This suggests that the carbon-bromine bonds are susceptible to nucleophilic attack by water molecules or hydroxide (B78521) ions.

The kinetics of hydrolysis, often described by half-lives (t½), are typically dependent on environmental conditions. For many organic compounds, hydrolysis rates increase with temperature and can be significantly influenced by pH, often being faster in acidic or alkaline conditions compared to neutral environments nih.govusda.govmdpi.com. While specific kinetic data (e.g., half-lives at various pH and temperatures) for this compound are not provided in the reviewed literature, the formation of acidic products implies a dehalogenation or similar reaction pathway. Transformation products can arise from these hydrolytic reactions, which may possess different environmental properties than the parent compound nih.gov.

Table 1: Abiotic Degradation Pathways and Potential Products (General Principles)

Degradation PathwayEnvironmental MatrixKey ProcessesPotential ProductsRelevant Citations
PhotolysisWater, Air, SoilLight absorption, bond cleavage, radical reactionsSimpler organic molecules, dehalogenated products nih.govnih.gov
HydrolysisWater, Soil MoistureNucleophilic attack by water/hydroxide, bond cleavageStable acidic products, dehalogenated compounds, transformation products cnjournals.comnih.gov

Biotic Transformation Mechanisms in Environmental Systems

Biotic transformation involves the breakdown or alteration of chemical compounds by living organisms, primarily microorganisms, through enzymatic processes.

Microbial Degradation Pathways and Intermediates

Microbial degradation is a fundamental process in the environmental fate of many organic pollutants. Microorganisms, including bacteria and fungi, possess diverse enzymatic machinery that can transform complex organic compounds into simpler substances, often for their own metabolic needs. The degradation of halogenated organic compounds, such as this compound, typically involves enzymatic activation or functionalization steps, followed by peripheral and central metabolic pathways that lead to complete mineralization (e.g., to CO2 and water) or the formation of less harmful intermediates slideshare.netresearchgate.net.

Specific microbial degradation pathways and identified intermediates for this compound are not detailed in the provided search results. However, general mechanisms for similar compounds often involve reductive or oxidative dehalogenation. The UM-BBD (University of Minnesota Biocatalysis/Biodegradation Database) is a resource that curates information on microbial catabolism and biotransformations of environmental pollutants, including pathways, organisms, and enzymes involved pitt.edu.

Enzymatic Biotransformations in Environmental Contexts

Enzymes are biological catalysts that drive biotransformation reactions. Microorganisms utilize a wide array of enzymes to break down xenobiotic compounds. Cytochrome P450 monooxygenases, for instance, are a class of enzymes known to be involved in the biotransformation of various compounds, including halogenated hydrocarbons dntb.gov.uamdpi.com. These enzymes can catalyze oxidation, hydroxylation, and other reactions that initiate the degradation process. Other enzymes like laccases and peroxidases, often secreted by fungi, also play crucial roles in modifying and detoxifying environmental contaminants mdpi.com. The action of these enzymes can lead to the reduction of a compound's toxicity and persistence in the environment mdpi.com.

Table 2: Key Enzymes and Organisms in Biotransformation (General Examples)

Enzyme Class/TypeAssociated Organisms (Examples)Primary Function in BiotransformationRelevant Citations
Cytochrome P450 monooxygenasesBacteria, FungiOxidation, hydroxylation of xenobiotics dntb.gov.uamdpi.com
Laccases, PeroxidasesFungiOxidation of aromatic compounds, detoxification of xenobiotics mdpi.com
Hydrolases (e.g., PETase)Bacteria (e.g., Ideonella sakaiensis)Catalyze hydrolysis of ester bonds in polymers (e.g., PET) mdpi.com
OxidoreductasesVarious MicroorganismsCatalyze redox reactions, essential for many degradation pathways almacgroup.com

Persistence and Environmental Fate Modeling of this compound

Environmental fate refers to the processes that determine a chemical's movement and transformation once released into the environment epa.gov. Persistence is a key aspect of environmental fate, defined as the length of time a contaminant remains in the environment epa.gov. Understanding the persistence of this compound is crucial for assessing its potential long-term environmental impact.

Environmental fate modeling employs mathematical models to predict how chemicals behave in different environmental compartments (e.g., air, water, soil, sediment). These models consider various processes, including transport (movement via wind, water, etc.) and degradation (abiotic and biotic transformations) diva-portal.orgup.ptresearchgate.net. Multimedia fate models (MFMs) are used to simulate the distribution and behavior of chemicals across different environmental media, helping to identify compartments of concern and predict potential exposure concentrations diva-portal.orgcefic-lri.org.

Table 3: Key Parameters in Environmental Fate Modeling (Illustrative)

ParameterSignificance in Fate ModelingRelevant Citations
Octanol-Water Partition Coeff. (Kow)Predicts a chemical's tendency to partition between water and organic phases (e.g., lipids, soil organic matter) diva-portal.org
Vapor PressureIndicates a chemical's tendency to volatilize into the atmosphere. diva-portal.org
Water SolubilityAffects a chemical's mobility in aquatic systems and its availability for degradation. diva-portal.org
Degradation Half-life (t½)Quantifies the rate of disappearance of a chemical in a specific environmental compartment. nih.govusda.govmdpi.comcefic-lri.org
Adsorption Coefficient (Koc)Describes the tendency of a chemical to sorb to soil or sediment organic carbon.(Implied by partitioning)

Sorption to Environmental Phases

Sorption, the process by which a chemical adheres to or dissolves in a solid or liquid phase, is a critical factor in the environmental mobility and bioavailability of this compound. Due to its low water solubility and nonpolar nature, this compound is expected to sorb to organic matter present in soils and sediments. The extent of sorption is typically quantified using partition coefficients such as the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

While specific quantitative data for this compound's Koc and Kd values in environmental matrices are not extensively documented in readily available literature, its hydrophobic character suggests a moderate to strong affinity for organic carbon. The organic carbon-water partition coefficient (Koc) is a key parameter used to estimate the mobility of organic compounds in soil and sediment chemsafetypro.comchemsafetypro.comecetoc.orgecetoc.org. A higher Koc value indicates a greater tendency for the compound to sorb to organic matter, thus reducing its mobility in soil and its potential to leach into groundwater chemsafetypro.comchemsafetypro.com. For compounds like this compound, which are relatively nonpolar, Koc values are often estimated based on their octanol-water partition coefficient (Kow) and aqueous solubility ecetoc.orgepa.gov. However, direct experimental data for this compound's sorption coefficients remain limited.

Volatilization and Atmospheric Transport

Volatilization is the process by which a chemical moves from a liquid or solid phase into the gaseous phase. For compounds like this compound, which are liquids at room temperature and possess a degree of volatility, this process is a significant pathway for environmental transport. The propensity of a chemical to volatilize from water to air is described by its Henry's Law Constant (HLC) epa.govdbca.wa.gov.auwikipedia.orguomus.edu.iqnist.govnih.gov. A higher HLC indicates a greater tendency to partition into the atmosphere.

While precise, universally accepted values for this compound's Henry's Law Constant and vapor pressure are not consistently reported across all sources, general trends for halogenated hydrocarbons suggest it will exhibit some degree of volatility. One source provides a potential Henry's Law constant of 0.022 for tribromoethene, though units are not clearly specified dbca.wa.gov.au. For context, compounds with higher Henry's Law constants are more likely to be found in the vapor phase and undergo atmospheric transport dbca.wa.gov.aumeasurlabs.com.

Atmospheric transport models are used to simulate the movement of airborne pollutants, considering factors such as wind speed, atmospheric stability, and deposition processes researchgate.netcopernicus.orgnine-esf.orgucar.eduaaqr.orgctbto.org. Once in the atmosphere, this compound can be transported over long distances before being removed through deposition (e.g., wet or dry deposition) or photochemical degradation. The persistence of this compound in the atmosphere would depend on its reactivity with atmospheric oxidants like hydroxyl radicals.

Advanced Analytical Techniques for Environmental Monitoring of this compound and Its Metabolites

Accurate detection and quantification of this compound and its potential degradation products in environmental samples are essential for monitoring its presence and understanding its fate. Advanced analytical techniques, particularly hyphenated methods combining separation and detection, are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of volatile and semi-volatile organic compounds measurlabs.comnews-medical.netresearchgate.netgentechscientific.comrsc.orgmdpi.com. GC-MS is well-suited for separating and identifying compounds like this compound, which can be vaporized without significant degradation. The mass spectrometer provides a unique mass spectrum for each compound, enabling both qualitative identification and quantitative measurement. Thermal desorption coupled with GC-MS (TD-GC-MS) can be particularly effective for concentrating trace amounts of volatile and semi-volatile organic compounds from environmental samples measurlabs.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique, often used for compounds that are less volatile or thermally labile, or those with higher water solubility news-medical.netresearchgate.netgentechscientific.comrsc.orgmdpi.com. While this compound has low water solubility, LC-MS could be employed for analyzing its potential metabolites in aqueous environmental samples if they are sufficiently soluble. LC-MS/MS, in particular, offers high sensitivity and selectivity for trace analysis.

Metabolite Analysis: The environmental transformation of this compound can lead to the formation of various metabolites. For instance, reductive debromination pathways have been proposed to convert this compound into cis-1,2-dibromoethene, trans-1,2-dibromoethene, and vinyl bromide eurofins.com. Advanced techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) are employed in metabolomics studies to identify and quantify these transformation products in environmental matrices ecetoc.orghumanmetabolome.com. These methods allow for the characterization of complex mixtures and the elucidation of metabolic pathways.

The selection of an appropriate analytical method depends on the specific environmental matrix (e.g., soil, water, air), the expected concentration range of this compound and its metabolites, and the presence of interfering substances.

Advanced Applications of Tribromoethylene in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

Tribromoethylene's structural features make it a valuable intermediate in organic synthesis, enabling the construction of more intricate molecular architectures. As a source of bromine, it can be readily transformed into various other chemical species. Its reactivity is demonstrated through several key transformations:

Dehydrobromination: Treatment with potassium hydroxide (B78521) (KOH) leads to dehydrobromination, yielding dibromoacetylene (B14170809) wikipedia.org. This reaction is analogous to the synthesis of dichloroacetylene (B1204652) from trichloroethylene (B50587) and highlights this compound's utility in generating highly unsaturated compounds.

Oxidation/Hydrolysis: Reaction with nitric acid converts this compound into dibromoacetic acid wikipedia.org. Studies on this compound oxide also reveal complex hydrolysis pathways, yielding products like glyoxylic acid and bromoacetic acid derivatives, indicating the reactivity of the epoxide intermediate derived from this compound acs.org.

Electrophilic Substitution: this compound can undergo reactions with aromatic compounds in the presence of an acid catalyst. For instance, reactions with benzene, toluene, and anisole (B1667542) have been shown to produce substituted aromatic derivatives, demonstrating its role in C-C bond formation for building larger organic frameworks researchgate.net.

These reactions underscore this compound's capacity to act as a synthon, introducing specific functionalities or molecular fragments into target molecules, thereby facilitating the synthesis of complex organic compounds.

Table 1: Key Chemical Transformations of this compound

Reactant/ConditionsProduct(s)Description of TransformationCitation
KOHDibromoacetyleneDehydrobromination wikipedia.org
Nitric Acid (HNO₃)Dibromoacetic acidOxidation/Hydrolysis wikipedia.org
Benzene/Toluene/Anisole + Acid CatalystSubstituted aromatic derivativesElectrophilic substitution/Alkylation researchgate.net
Water (via TBE oxide)Glyoxylic acid, Bromoacetic acid derivs.Hydrolysis of this compound oxide acs.org

Utilization in Polymer Chemistry as a Reactive Functional Group and Cross-linking Agent

While specific widespread applications of this compound itself as a direct cross-linking agent or a primary reactive functional group in common polymer systems are not extensively detailed in the provided search results, the broader class of trihaloethenes is recognized for its utility in polymer chemistry. Trihaloethenes, in general, can serve as monomers or comonomers for the synthesis of halogenated polymers rsc.org.

The structure of this compound, with its reactive C=C double bond and three bromine substituents, suggests potential for participation in various polymerization mechanisms, such as free-radical polymerization or addition reactions. The bromine atoms could also be leveraged to introduce specific properties, like flame retardancy or increased density, into polymer chains. Furthermore, the C=C bond could potentially be functionalized post-polymerization or used in cycloaddition reactions to create novel polymer architectures. However, direct evidence of this compound being a common cross-linking agent or a standard functional group in polymer synthesis is limited in the provided information. Research into trihaloethene chemistry indicates their use as versatile building blocks in organic synthesis, which can indirectly lead to the development of novel polymeric materials rsc.orgrsc.orgresearchgate.net.

Applications in Agrochemical Synthesis

This compound has a historical association with agricultural applications, primarily as a fumigant for stored grains and seeds, helping to protect them from pests and spoilage solubilityofthings.comlookchem.com. However, due to concerns regarding its toxicity and environmental impact, its direct use in agriculture has been largely phased out in many regions ontosight.ai.

Beyond its direct application, this compound has also served as an intermediate in the synthesis of other agrochemicals solubilityofthings.comlookchem.com. Its reactive nature allows it to be transformed into compounds that can act as pesticides, herbicides, or fungicides. While specific modern agrochemicals synthesized using this compound are not detailed in the provided results, its historical role highlights its utility as a chemical precursor in the agrochemical industry.

Development of Novel Materials via this compound-Derived Building Blocks

The chemical structure of this compound positions it as a potential building block for the development of novel materials in materials science. Its ability to undergo various addition, elimination, and substitution reactions makes it amenable to incorporation into larger molecular frameworks or polymeric structures.

While direct examples of novel materials specifically derived from this compound are not explicitly detailed, the general concept of using halogenated alkenes as building blocks for advanced materials is established rsc.orgrsc.orgresearchgate.net. For instance, other trihaloethenes are utilized in transition metal-catalyzed coupling reactions, addition reactions, and cycloaddition reactions, contributing to the synthesis of diverse organic molecules that can form the basis of new materials. The bromine atoms on this compound could be exploited to influence properties such as thermal stability, density, or to serve as sites for further functionalization, potentially leading to materials with tailored characteristics for applications in areas like electronics, coatings, or specialized composites.

Table 2: Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₂HBr₃ nih.gov
Molar Mass264.74 g/mol nih.gov
Density2.5415 g/cm³ wikipedia.org
Melting Point-52 °C wikipedia.org
Boiling Point164 °C wikipedia.org
SolubilitySoluble in organic solvents (e.g., ether, chloroform); Low solubility in water solubilityofthings.comlookchem.com

Compound List:

this compound (1,1,2-tribromoethene)

Dibromoacetylene

Dibromoacetic acid

Benzene

Toluene

Anisole

2-Chlorothiophene (B1346680)

Future Research Directions and Emerging Paradigms in Tribromoethylene Chemistry

The field of tribromoethylene chemistry is poised for significant advancements, driven by emerging technologies and a growing emphasis on sustainability. Future research is expected to pivot towards more predictive, efficient, and environmentally benign methodologies. This section outlines key areas where innovation is anticipated to redefine the synthesis, understanding, and application of this compound.

Q & A

Q. What experimental models are most suitable for studying Tribromoethylene's metabolic pathways, and how do these inform toxicity assessments?

Methodological Answer: Use in vitro microsomal assays (e.g., liver microsomes from rodents) to identify oxidative metabolites like this compound oxide. Pair with in vivo studies to assess bioaccumulation. Validate findings using LC-MS/MS for metabolite quantification .

Q. What analytical techniques are validated for detecting this compound in environmental matrices, and what are their limitations?

Methodological Answer: Gas chromatography coupled with electron capture detection (GC-ECD) offers high sensitivity for halogenated compounds, but may require derivatization. Confirmatory analysis via tandem mass spectrometry (GC-MS/MS) improves specificity in complex samples. Note interference risks from co-eluting brominated analogs .

Q. How do solvent systems influence this compound's stability in laboratory settings?

Methodological Answer: Store in toluene-nonane mixtures (10% v/v) to prevent photodegradation. Conduct stability tests under UV light and varying temperatures. Monitor degradation via periodic NMR or FTIR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental half-lives of this compound across studies?

Methodological Answer: Apply meta-analysis frameworks to compare experimental conditions (e.g., pH, microbial activity). Use multivariate regression to isolate variables causing discrepancies. Cross-validate with field studies measuring soil/water partitioning coefficients under controlled climates .

Q. What computational methods predict this compound's reactivity in ozone-depleting reactions, and how do they align with experimental data?

Methodological Answer: Employ density functional theory (DFT) to model C-Br bond dissociation energies. Compare with experimental kinetic data from smog chamber studies. Address discrepancies by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and solvation models .

Q. How should researchers design longitudinal studies to assess this compound's neurotoxic effects with minimal confounding variables?

Methodological Answer: Use stratified sampling to control for age, species, and exposure history. Incorporate biomarker panels (e.g., glial fibrillary acidic protein for neuroinflammation) and behavioral assays. Apply mixed-effects models to account for inter-individual variability .

Data Contradiction & Validation

Q. Why do in vitro and in vivo studies show divergent results for this compound's genotoxicity?

Methodological Answer: Differences may arise from metabolic activation pathways. Address this by:

  • Using human hepatocyte co-culture systems to simulate metabolic interplay.
  • Applying the Ames test with S9 liver fractions for pro-mutagenic activation.
  • Quantifying DNA adducts via ³²P-postlabeling to resolve false negatives .

Ethical & Methodological Standards

  • Data Reproducibility: Archive raw chromatograms and spectral data in repositories like Zenodo, adhering to FAIR principles .
  • Conflict Mitigation: Disclose all solvent suppliers and purity grades (e.g., ≥99% for toxicity assays) to reduce batch variability .

For further guidance on hypothesis framing, refer to FINER criteria (Feasible, Novel, Ethical, Relevant) in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tribromoethylene
Reactant of Route 2
Tribromoethylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.